molecular formula C15H12O5 B6401056 4-(3-Carboxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261931-35-4

4-(3-Carboxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6401056
CAS RN: 1261931-35-4
M. Wt: 272.25 g/mol
InChI Key: WJZDRDKPDKSMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carboxyphenyl)-2-methoxybenzoic acid (also known as 4-(3-CPA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 185-186°C and a molecular weight of 248.25 g/mol. 4-(3-CPA) is soluble in water, methanol, and ethanol and is insoluble in diethyl ether. It has a variety of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as an inhibitor of enzymes.

Scientific Research Applications

4-(3-CPA) is widely used in scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as an inhibitor of enzymes. It has also been used in the study of protein-protein interactions, as a substrate for the synthesis of polymeric materials, and as a tool for the analysis of complex mixtures.

Mechanism of Action

4-(3-CPA) acts as an inhibitor of enzymes, such as proteases and phosphatases. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. It also binds to the substrate, preventing it from binding to the active site of the enzyme. In addition, 4-(3-CPA) can act as a catalyst in the synthesis of polymeric materials, by promoting the reaction between the monomers.
Biochemical and Physiological Effects
4-(3-CPA) has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of proteases and phosphatases, as well as modulate the activity of a variety of enzymes. In vivo studies have shown that it can inhibit the production of inflammatory mediators and modulate the immune response. It has also been shown to have anti-cancer activity, by inhibiting the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-CPA) in laboratory experiments is its low toxicity. It has been shown to be non-toxic in both in vitro and in vivo studies. This makes it an ideal reagent for use in laboratory experiments. However, it is important to note that 4-(3-CPA) is not very soluble in water, and so it may not be suitable for use in experiments that require the use of aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 4-(3-CPA). These include further exploration of its anti-cancer activity, its potential as an inhibitor of other enzymes, and its ability to modulate the immune response. Additionally, further research could be conducted into its potential as a substrate for the synthesis of polymeric materials, and its ability to be used in the analysis of complex mixtures. Finally, further research could be conducted into its potential applications in the pharmaceutical industry, such as its use as an inhibitor of drug-metabolizing enzymes.

Synthesis Methods

4-(3-CPA) can be synthesized by reacting 3-carboxyphenyl-2-methoxybenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C and a pH of 10-12. The reaction is complete when the pH of the solution is neutral. The product is then purified by recrystallization from methanol or ethanol.

properties

IUPAC Name

4-(3-carboxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-13-8-10(5-6-12(13)15(18)19)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZDRDKPDKSMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689902
Record name 3'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-35-4
Record name 3'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.